![molecular formula C21H25NO3 B2996311 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide CAS No. 1208926-26-4](/img/structure/B2996311.png)
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide
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Overview
Description
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The structure of this compound includes a phenoxy group, a phenyloxan group, and a propanamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves the reaction of phenoxyacetic acid with appropriate amines under controlled conditions. One common method involves the use of haloacetamides in the presence of a base such as potassium phosphate monohydrate and a phase transfer catalyst like tetrabutylammonium bromide . The reaction is carried out in a solvent like toluene under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- 2-(oxan-4-yl)-N-({4-[(propan-2-yl)oxy]phenyl}methyl)propanamide
Uniqueness
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide stands out due to its unique combination of phenoxy and phenyloxan groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Biological Activity
2-Phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a phenoxy group, which is known for enhancing the pharmacological properties of various compounds, particularly in targeting specific receptors and pathways involved in diseases such as cancer and neurodegenerative disorders.
The compound consists of a phenoxy group connected to a propanamide backbone, with an oxane moiety that contributes to its biological profile. The phenoxy group is critical for binding interactions with biological targets, influencing the compound's efficacy and specificity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar phenoxy-containing compounds. For instance, derivatives with phenoxy groups have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, a phenoxyalkylpiperidine derivative exhibited an IC50 value of 0.29 µM against OVCAR-4 ovarian cancer cells, outperforming standard treatments like Staurosporin .
Table 1: Anticancer Activity of Phenoxy Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | OVCAR-4 | 0.29 | |
Compound B | MDA-MB-468 | 0.35 | |
Staurosporin | OVCAR-4 | 5.86 |
Neuroprotective Effects
The neuroprotective effects of compounds with similar structures have also been documented. For example, certain phenoxy derivatives showed promising results in reducing neurodegeneration in models of Alzheimer's disease by modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function . The presence of the phenoxy group was found to enhance binding affinity to these receptors, thereby improving neuroprotective outcomes.
Study on Histamine H3 Receptor
In a study focusing on histamine H3 receptor antagonists, compounds featuring a phenoxy moiety were shown to significantly influence neurotransmitter levels associated with cognitive functions and mood regulation. The research indicated that these compounds could be potential candidates for treating disorders like ADHD and schizophrenia .
Inhibition of Vascular Endothelial Growth Factor (VEGF)
Another notable case involved the inhibition of VEGF signaling pathways by phenoxy derivatives. One compound reduced VEGF levels by 85% in ovarian cancer cells through the inhibition of VEGFR-2 phosphorylation, indicating its potential role in antiangiogenic therapy .
Properties
IUPAC Name |
2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-17(25-19-10-6-3-7-11-19)20(23)22-16-21(12-14-24-15-13-21)18-8-4-2-5-9-18/h2-11,17H,12-16H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKUZDLKNNUKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCOCC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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